molecular formula C16H12ClN3O3 B1204294 Methylclonazepam CAS No. 5527-71-9

Methylclonazepam

Numéro de catalogue B1204294
Numéro CAS: 5527-71-9
Poids moléculaire: 329.74 g/mol
Clé InChI: AZVBJJDUDXZLTM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

Methylclonazepam, also known as meclonazepam, has been synthesized and evaluated for its schistosomicidal activity. Its synthesis involves the modification of clonazepam by adding a methyl group, which has shown significant biological effects in preclinical studies. This process highlights the compound's potential as a lead candidate for further pharmacological exploration despite its limitations in clinical use due to central nervous system side effects (Menezes et al., 2012).

Molecular Structure Analysis

The molecular structure of methylclonazepam, characterized by its benzodiazepine core, plays a crucial role in its binding and pharmacological activities. The presence of a methyl group at the 3-position of the clonazepam molecule is critical for its activity, influencing its binding affinity to benzodiazepine receptors and modulating its pharmacological profile. This structural attribute is essential for understanding its mechanism of action and potential therapeutic applications.

Chemical Reactions and Properties

Methylclonazepam undergoes various chemical reactions that influence its pharmacokinetic profile, including metabolism and interaction with other substances. Its reactivity and stability under different conditions are vital for its formulation and therapeutic efficacy. For instance, its interaction with cyclodextrins has been studied to enhance its solubility and bioavailability, which is critical for its pharmacological effectiveness (Mennini et al., 2014).

Physical Properties Analysis

The physical properties of methylclonazepam, such as solubility, melting point, and stability, are crucial for its pharmaceutical formulation and administration. Its poor water solubility poses challenges for its bioavailability and necessitates the development of specialized formulations to enhance its therapeutic potential. Studies have focused on complexation with cyclodextrins and formulation into liposomal and microemulsion systems to improve its transdermal delivery and overall efficacy (Mura et al., 2014).

Chemical Properties Analysis

The chemical properties of methylclonazepam, including its reactivity, pharmacokinetics, and interaction with biological systems, significantly influence its therapeutic applications and safety profile. Its metabolism and the identification of its metabolites are critical for understanding its mechanism of action, potential side effects, and interactions with other drugs. High-resolution mass spectrometry studies have elucidated its metabolism, identifying primary metabolites that can serve as biomarkers for drug intake and support its forensic analysis (Vikingsson et al., 2017).

Applications De Recherche Scientifique

Psychopharmacological Treatment of Anxiety Disorders

Recent advancements in the pharmacological treatment of anxiety disorders have highlighted the efficacy of benzodiazepines, including Clonazepam, in managing symptoms of panic disorder and social phobia. Studies have shown that Clonazepam, among other benzodiazepines, demonstrates considerable effectiveness as an anti-panic agent, laying the groundwork for understanding the potential therapeutic applications of its derivatives like Methylclonazepam in similar contexts (Lydiard, Roy-Byrne, & Ballenger, 1988).

Neuropsychopharmacological Mechanisms in ADHD

The exploration of neuropsychopharmacological mechanisms of stimulant drugs, including Methylphenidate, in the treatment of attention-deficit hyperactivity disorder (ADHD) provides insights into the broad spectrum of potential applications for related compounds. Such research underlines the significance of dopamine and noradrenaline reuptake inhibition properties, which could be relevant when considering the pharmacodynamics of Methylclonazepam (Solanto, 1998).

Antiepileptogenic Treatments

The pursuit of antiepileptogenic treatments has brought attention to a variety of compounds, including Clonazepam, for their potential to prevent the development of epilepsy following brain injuries or genetic susceptibilities. This research avenue opens up possibilities for compounds like Methylclonazepam to be evaluated for their efficacy in similar preventive roles, highlighting the therapeutic potential beyond their conventional applications (Kaminski, Rogawski, & Klitgaard, 2014).

Treating Treatment-Resistant OCD

In the realm of treating treatment-resistant obsessive-compulsive disorder (OCD), the adjunctive use of Clonazepam has been considered for its anxiolytic properties. This suggests a potential area of investigation for Methylclonazepam in augmenting treatment strategies for OCD, particularly in cases where first-line therapies fail to provide adequate relief (Castle, Bosanac, & Rossell, 2015).

Safety And Hazards

Safety data sheets provide information about the potential hazards of Methylclonazepam and how to handle it safely . It’s important to follow all safety guidelines when handling this compound.

Propriétés

IUPAC Name

5-(2-chlorophenyl)-1-methyl-7-nitro-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c1-19-14-7-6-10(20(22)23)8-12(14)16(18-9-15(19)21)11-4-2-3-5-13(11)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVBJJDUDXZLTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203777
Record name Methylclonazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chlorophenyl)-1,3-dihydro-1-methyl-7-nitro-2H-1,4-benzodiazepin-2-one

CAS RN

5527-71-9
Record name ID 690
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005527719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylclonazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLCLONAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89WG8CN9AJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

42.4 g of potassium carbonate and 18.5 ml of methyl iodide are added to a solution of 50 g (0.158 mol) of 5-(o-chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one in 600 ml of acetone and the mixture is stirred at room temperature for 16 hours. After filtering-off insoluble material, the filtrate is evaporated and the residue is taken up in methylene chloride. The organic phase is washed once with water, dried and evaporated, there being obtained 5-(o-chlorophenyl)-1,3-dihydro-1-methyl-7-nitro-2H-1,4-benzodiazepin-2-one of melting point 220°.
Quantity
42.4 g
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step One
Name
5-(o-chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one
Quantity
50 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylclonazepam
Reactant of Route 2
Methylclonazepam
Reactant of Route 3
Methylclonazepam
Reactant of Route 4
Methylclonazepam
Reactant of Route 5
Reactant of Route 5
Methylclonazepam
Reactant of Route 6
Methylclonazepam

Citations

For This Compound
266
Citations
M Ansseau, A Doumont, D Thiry, R von Frenckell… - …, 1985 - Springer
… The anxiolytic activity of methylclonazepam was compared to … three to six tablets of methylclonazepam 1 mg, lorazepam … a significant superiority of methylclonazepam over …
Number of citations: 17 link.springer.com
JPB Thibaut, LM Monteiro, LCC Leite… - European journal of …, 2009 - Elsevier
Schistosomiasis is one of the most prevalent infectious diseases worldwide and classified as a neglected disease for which there is an urgent need for searching new drug candidates. …
Number of citations: 25 www.sciencedirect.com
LM Huppertz, P Bisel, F Westphal, F Franz… - Forensic …, 2015 - Springer
In 2012, the first designer benzodiazepines were offered in Internet shops as an alternative to prescription-only benzodiazepines. Soon after these compounds were scheduled in …
Number of citations: 77 link.springer.com
P Coassolo, C Aubert, JP Cano - Journal of Chromatography B: Biomedical …, 1985 - Elsevier
A capillary gas—liquid chromatographic method for the determination of 3-methylclonazepam in plasma was developed. This method involved a single extraction by butyl acetate …
Number of citations: 19 www.sciencedirect.com
A Darragh, R Lambe, I Brick… - British Journal of Clinical …, 1982 - ncbi.nlm.nih.gov
… In the present study, either placebo or a combination of 12 mg 3-methylclonazepam with 200 mgRo 15-1788, were administered to six healthy male volunteers selected as previously …
Number of citations: 23 www.ncbi.nlm.nih.gov
MR Meyer, MP Bergstrand, A Helander… - Analytical and …, 2016 - Springer
Among the new psychoactive substances (NPS), so-called designer benzodiazepines have become of particular importance over the last 2 years, due to their increasing availability on …
Number of citations: 65 link.springer.com
JW Villiger - Neuroscience letters, 1984 - Elsevier
… labeled by [3H]methylclonazepam (respective Bmax values … -4864 and [3H]methylclonazepam binding had the expected … respectively (ie [3H]methylclonazepam binding was sensitive to …
Number of citations: 20 www.sciencedirect.com
L Goldwirt, S Chhun, E Rey, O Launay, JP Viard… - … of Chromatography B, 2007 - Elsevier
… An internal standard, methylclonazepam, was added to 100 μL of plasma before a solid-phase … The mean recovery was 75.7% for darunavir and 66.7% for methylclonazepam. This …
Number of citations: 58 www.sciencedirect.com
LJ Lesko, AK Miller, RL Yeager… - Journal of …, 1983 - academic.oup.com
… height ratio of nifedipine/methylclonazepam was 1.48; the relative … methylclonazepam as an internal standard. To minimize peak tailing or broadening, particularly of methylclonazepam, …
Number of citations: 54 academic.oup.com
DR Abernethy, RM Arendt, PM Lauven, DJ Greenblatt - Pharmacology, 1983 - karger.com
… Standard curves using methylclonazepam as the internal standard are linear for plasma concentrations up to 200 ng/ml. Applicability of the method is demonstrated by a …
Number of citations: 16 karger.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.